4-(Difluoromethoxy)-2-nitroaniline

Catalog No.
S3313747
CAS No.
97963-76-3
M.F
C7H6F2N2O3
M. Wt
204.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-2-nitroaniline

Generic nitroaniline standards fail to resolve critical difluoromethoxy metabolites, risking pharmacopeial non-compliance. This compound provides the exact hydrogen-bonding -OCF2H moiety essential for accurate retention time matching and metabolic stability.

  • Primary precursor for high-yield reduction to 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, the pantoprazole core.
  • Certified Pantoprazole Impurity 17 (>98% purity) for direct HPLC/MS method validation and impurity profiling.
  • Bulk availability ensures consistent supply for API manufacturing and analytical laboratories.

CAS Number

97963-76-3

Product Name

4-(Difluoromethoxy)-2-nitroaniline

IUPAC Name

4-(difluoromethoxy)-2-nitroaniline

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2

InChI Key

FHRVMXFZUVYVPF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

Synonyms

4-(Difluoromethoxy)-2-nitroaniline, 2-Nitro-4-(difluoromethoxy)aniline, 1-Amino-4-(difluoromethoxy)-2-nitrobenzene, Pantoprazole Impurity 17, 4-Difluoromethoxy-2-nitrophenylamine, 4-(Difluoromethoxy)-2-nitrobenzenamine

Purity

≥98%

Package Size

10 mg, 50 mg, 250 mg, 1 g

4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3) is a highly specialized, fluorinated ortho-nitroaniline derivative that serves as a critical procurement building block in pharmaceutical manufacturing. Characterized by a para-positioned difluoromethoxy (-OCF2H) group, this compound is the primary industrial precursor for synthesizing 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, the core heterocyclic scaffold of the blockbuster proton pump inhibitor pantoprazole [1]. Beyond its role in active pharmaceutical ingredient (API) synthesis, it is heavily procured as a certified analytical reference standard (designated as Pantoprazole Impurity 17) for regulatory compliance and impurity profiling in commercial drug production .

Procurement Fit

1
Regioselective building blockInstalls 5-OCF2H in benzimidazoles; only 2-nitro-4-(difluoromethoxy) regioisomer ensures correct cyclization.
2
Pharmaceutical impurity reference standardSupplied with COA, NMR, HPLC, MS data for analytical method validation research.
3
Difluoromethoxy reactivity research-OCF2H acts as tunable pseudohalogen; supports biphasic and ambient-condition process studies.

Substituting 4-(difluoromethoxy)-2-nitroaniline with non-fluorinated (e.g., 4-methoxy-2-nitroaniline) or fully fluorinated (e.g., 4-(trifluoromethoxy)-2-nitroaniline) analogs fundamentally compromises both downstream efficacy and regulatory compliance. In API synthesis, replacing the -OCF2H group with a generic -OCH3 group yields a benzimidazole core that is highly susceptible to rapid CYP450-mediated O-demethylation, drastically reducing the in vivo half-life of the final therapeutic [1]. Conversely, substitution with a -OCF3 analog eliminates the critical hydrogen-bond-donating capacity of the difluoromethoxy proton, altering target binding affinities and excessively increasing lipophilicity[2]. For quality control procurement, generic nitroanilines cannot serve as valid retention-time matches for Pantoprazole Impurity 17, resulting in immediate failure of pharmacopeial HPLC/MS method validation.

Why Substitution Fails

!
Regioisomer mismatch2-(Difluoromethoxy)-5-nitroaniline yields a benzimidazole with wrong substitution pattern, incompatible with downstream coupling.
!
Alkoxy analog divergenceReplacing -OCF2H with -OCH3 reduces lipophilicity and alters nitro-reduction kinetics, compromising cyclization efficiency.
!
Generic nitroaniline riskNon-specific ‘4-alkoxy-2-nitroaniline’ cannot replicate the electronic and steric profile required for the established route.

Industrial Processability: High-Yield Diamine Conversion

In industrial-scale pharmaceutical synthesis, 4-(difluoromethoxy)-2-nitroaniline demonstrates exceptional processability during the critical nitro-reduction step. When subjected to standard catalytic reduction protocols, it converts to 4-(difluoromethoxy)benzene-1,2-diamine with yields frequently exceeding 90%, minimizing the formation of complex azo or azoxy byproducts [1]. This high conversion efficiency is essential for the subsequent cyclocondensation with carbon disulfide or xanthates, directly dictating the overall cost-efficiency of pantoprazole API manufacturing compared to unoptimized, generic nitroaniline baselines.

Evidence DimensionReduction yield to diamine intermediate
Target Compound Data~90% yield under optimized industrial reduction
Comparator Or BaselineGeneric nitroaniline baselines (typically lower yields without specialized catalysis)
Quantified DifferenceSupports >90% throughput to the critical diamine intermediate
ConditionsIndustrial catalytic reduction (e.g., hydrazine/Fe2O3 or hydrogenation)

High-yield reduction directly lowers the cost of goods sold (COGS) in the multi-ton manufacturing of benzimidazole-based APIs.

Lipophilicity vs. methoxy
Cross-study comparable
LogP 2.88 vs 1.90
Δ +0.98 (~10× higher)
Supports organic-phase partitioning context
Predicted values; confirm experimentally

Physicochemical Tuning: Intermediate Lipophilicity (LogP) Modulation

The difluoromethoxy group provides a precise physicochemical advantage by acting as a lipophilic bioisostere. Compared to a standard methoxy (-OCH3) group, the -OCF2H substitution incrementally increases the partition coefficient (LogP), which enhances membrane permeability for downstream APIs [1]. Crucially, it avoids the excessive hydrophobicity and poor aqueous solubility associated with the fully fluorinated trifluoromethoxy (-OCF3) analog. This balanced lipophilicity is a primary reason medicinal chemists select this specific precursor over its closest structural analogs.

Evidence DimensionRelative lipophilicity contribution
Target Compound Data-OCF2H (provides intermediate, balanced lipophilicity)
Comparator Or Baseline-OCH3 (lower lipophilicity) and -OCF3 (excessively high lipophilicity)
Quantified DifferenceOptimizes membrane permeability without sacrificing aqueous solubility
ConditionsPhysicochemical profiling of resulting benzimidazole derivatives

Procuring this specific fluorinated building block ensures the final therapeutic achieves the precise bioavailability profile required for oral administration.

Regioisomeric specificity
Direct comparison
Target: >95% yield to correct benzimidazole
Comparator: unusable regioisomer
Synthetic route specificity context
CN102311391A; validate under specific conditions

Target Binding: Unique Hydrogen-Bond Donor Capacity

Unlike the trifluoromethoxy group, the -OCF2H moiety in 4-(difluoromethoxy)-2-nitroaniline and its downstream derivatives retains an acidic hydrogen atom. This unique electronic configuration (with a Hammett para-sigma constant of approximately +0.14) allows the group to act as a lipophilic hydrogen bond donor within biological target pockets [1]. Studies on benzimidazole derivatives demonstrate that this hydrogen-bonding capability significantly enhances target affinity (e.g., in CRF-1 receptors or H+/K+-ATPase) compared to -OCF3 analogs, which are strictly hydrogen-bond acceptors [2].

Evidence DimensionHydrogen-bond donor capacity
Target Compound Data-OCF2H (functions as a lipophilic H-bond donor)
Comparator Or Baseline-OCF3 (lacks H-bond donor capacity)
Quantified DifferenceEnables critical target-pocket interactions absent in fully fluorinated analogs
ConditionsReceptor binding pocket interactions (e.g., CRF-1 or gastric proton pumps)

This unique steric and electronic profile dictates target affinity, making it an irreplaceable scaffold for specific drug discovery programs.

Reference standard documentation
Direct comparison
Target: COA, NMR, HPLC, MS
Comparator: basic purity statement only
Supports analytical method validation context
Certified impurity standard suppliers

Regulatory Compliance: Exact Mass Traceability for Impurity Profiling

In pharmaceutical quality assurance, 4-(difluoromethoxy)-2-nitroaniline is strictly procured as Pantoprazole Impurity 17 (or Impurity Q). For regulatory filings such as Abbreviated New Drug Applications (ANDAs), analytical laboratories must use this exact compound to validate HPLC/MS methods . Generic nitroanilines cannot provide the identical exact mass (204.13 g/mol) or specific chromatographic retention time required to quantify unreacted precursor carryover in pantoprazole batches, making the exact CAS 97963-76-3 material mandatory for compliance .

Evidence DimensionAnalytical method validation compliance
Target Compound DataExact mass (204.13) and precise retention time match
Comparator Or BaselineGeneric nitroanilines or related isomers
Quantified Difference100% regulatory compliance vs. 0% compliance for method validation
ConditionsHPLC/MS impurity tracking in API manufacturing

Procuring the exact certified reference standard is a strict regulatory requirement for releasing commercial batches of pantoprazole.

Reactivity rank
Class-level inference
F > OCF2H >> Cl
(pseudohalogen behavior)
Tunable leaving group context
Petko et al. 2025; class-level ranking
Catalytic temperature
Data to verify
Reported optimal ~20 °C (ambient)
Typical PTCs 40–80 °C
Supports ambient process research
Supplier datasheet; verify experimentally

Industrial Synthesis of Pantoprazole and Related Proton Pump Inhibitors

As the primary upstream precursor, this compound is procured in bulk for the multi-step synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. Its high-yield reduction to the diamine intermediate makes it the most cost-effective and chemically precise starting material for manufacturing pantoprazole APIs [1].

Regulatory Impurity Profiling and Certified Reference Standards

Analytical laboratories procure highly purified grades (>98%) of this compound, designated as Pantoprazole Impurity 17, to calibrate HPLC/MS equipment. It is essential for quantifying unreacted precursor levels in final drug batches to meet stringent pharmacopeial and FDA/EMA regulatory standards .

Development of Novel Benzimidazole-Based Therapeutics

In medicinal chemistry, this building block is selected over methoxy or trifluoromethoxy analogs to synthesize novel drug candidates, such as CRF-1 receptor antagonists or antiviral agents. The difluoromethoxy group is specifically utilized to optimize the candidate's lipophilicity, metabolic stability, and hydrogen-bonding interactions within target binding pockets[2].

Application Selection Guide

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified reference standard characterization
COA, HPLC, MS data package review
5-Substituted benzimidazole synthesis
Correct 2-nitro-4-OCF2H regioisomer
Cyclization to desired 5-substituted product
Ambient biphasic process research
Reported near-ambient phase transfer activity
NaOH-biphasic solubility and catalytic activity
Fluorinated bioisostere SAR studies
Lipophilicity and reactivity profile vs methoxy
Computational ADME and synthetic compatibility

XLogP3

2.8

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